Mal-GGG-Bal-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26N6O10 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[2-[[2-[[2-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]propanoate |

InChI |

InChI=1S/C21H26N6O10/c28-13(2-1-9-26-17(32)3-4-18(26)33)23-11-15(30)25-12-16(31)24-10-14(29)22-8-7-21(36)37-27-19(34)5-6-20(27)35/h3-4H,1-2,5-12H2,(H,22,29)(H,23,28)(H,24,31)(H,25,30) |

InChI Key |

NFJWAGOKMMRHHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CNC(=O)CNC(=O)CNC(=O)CCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Mal-GGG-Bal-NHS Ester

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and application of Mal-GGG-Bal-NHS ester, a heterobifunctional crosslinker predominantly used in the synthesis of Antibody-Drug Conjugates (ADCs).

Core Structure of this compound

This compound is a sophisticated chemical linker designed with distinct reactive moieties at each end, separated by a spacer arm. Its name delineates its constituent components from one end to the other:

-

Mal (Maleimide): This functional group is located at one terminus of the linker. It specifically and efficiently reacts with sulfhydryl or thiol groups (–SH), which are found in the side chains of cysteine residues within proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond.

-

GGG (Tri-glycine): A peptide linker consisting of three consecutive glycine (B1666218) residues (-Gly-Gly-Gly-). This oligo-peptide chain acts as a flexible, hydrophilic spacer. The glycine residues provide spatial separation between the conjugated molecules, which can help to maintain their native conformations and biological activities.

-

Bal (Beta-alanine): A beta-amino acid that extends the spacer arm, contributing to the overall length and flexibility of the linker.

-

NHS ester (N-hydroxysuccinimide ester): Positioned at the opposite terminus from the maleimide (B117702) group. NHS esters are highly reactive towards primary amine groups (–NH₂), such as those on the side chains of lysine (B10760008) residues in antibodies or other proteins. The reaction forms a stable amide bond, releasing the N-hydroxysuccinimide leaving group.

The molecule's design allows for a controlled, two-step conjugation process, making it a valuable tool in the field of bioconjugation and particularly for the construction of ADCs.[1][2][3]

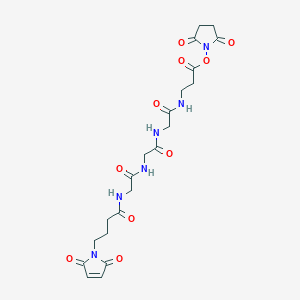

Caption: Logical structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized below, providing key information for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1193111-65-7 | [1][2][4] |

| Molecular Formula | C₂₁H₂₆N₆O₁₀ | [2][4] |

| Molecular Weight | 522.47 g/mol | [2][4] |

| Appearance | Solid | [2][3] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | 2-8°C or -20°C, protect from moisture | [2] |

Experimental Protocols: Bioconjugation

This compound is a heterobifunctional crosslinker, meaning it facilitates the joining of two different molecules through a two-step process. The protocol below outlines a general methodology for its use in creating an Antibody-Drug Conjugate (ADC), where an antibody is linked to a thiol-containing drug payload.

Principle: The strategy involves two sequential reactions:

-

Amine Reaction: The NHS ester end of the linker reacts with primary amines (e.g., lysine residues) on the antibody.

-

Thiol Reaction: The maleimide end of the now antibody-bound linker reacts with a free thiol group on the drug payload.

Materials:

-

Antibody (or other amine-containing protein) in a suitable buffer (e.g., PBS, pH 7.2-8.0).

-

This compound.

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF) to dissolve the linker.

-

Thiol-containing drug payload.

-

Reaction buffers: Phosphate-Buffered Saline (PBS) or similar.

-

Quenching reagents (e.g., Tris or glycine) to stop the NHS ester reaction.

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis) to remove excess linker and unreacted molecules.

Methodology:

Step 1: Reaction of NHS Ester with Antibody

-

Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at a pH of 7.2-8.0. Common buffers include PBS or borate (B1201080) buffer.

-

Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution.

-

Conjugation: Add a calculated molar excess of the dissolved linker to the antibody solution. The ratio will depend on the desired degree of labeling and should be optimized empirically.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Quenching (Optional but Recommended): Add a quenching reagent like Tris or glycine to a final concentration of ~50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted linker and quenching reagent from the antibody-linker conjugate. This is critical and is typically achieved using SEC, dialysis, or tangential flow filtration (TFF). The purified product is the "Maleimide-activated Antibody."

Step 2: Reaction of Maleimide-Activated Antibody with Thiol-Containing Drug

-

Buffer Adjustment: Ensure the purified Maleimide-activated Antibody is in a buffer with a pH of 6.5-7.5. The maleimide-thiol reaction is most efficient and specific within this pH range.

-

Drug Preparation: Dissolve the thiol-containing drug payload in a compatible solvent.

-

Conjugation: Add a molar excess of the drug payload to the Maleimide-activated Antibody solution.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction should be performed in an environment protected from light if the payload is light-sensitive.

-

Final Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove unreacted drug payload and any aggregates. SEC is commonly used for this final polishing step.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Caption: Experimental workflow for ADC synthesis.

References

An In-Depth Technical Guide to the Mal-GGG-Bal-NHS Ester Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mal-GGG-Bal-NHS ester is a heterobifunctional crosslinker integral to the synthesis of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This linker is meticulously designed with three key components: a maleimide (B117702) group for thiol-specific conjugation, a triglycine (B1329560) (GGG) peptide spacer, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. A central feature of this linker is the p-aminobenzyl alcohol (Bal) self-immolative moiety, which facilitates the controlled release of a conjugated payload. This technical guide elucidates the mechanism of action of the this compound, provides a comprehensive overview of its chemical properties, and outlines detailed experimental protocols for its application in bioconjugation.

Introduction

The field of targeted therapeutics, especially the development of antibody-drug conjugates (ADCs), relies heavily on the design of the linker connecting the antibody to the cytotoxic payload. The linker's properties are critical, influencing the stability, solubility, and release mechanism of the conjugate, which in turn affect its efficacy and safety profile. The this compound is a sophisticated linker system that offers precise control over the conjugation and subsequent payload delivery process. Its multi-component structure allows for a modular approach to bioconjugate design, making it a versatile tool in drug development.

Chemical Structure and Components

The this compound is comprised of four key functional units:

-

Maleimide (Mal): This functional group provides high selectivity for sulfhydryl groups, primarily found in the cysteine residues of proteins. The reaction forms a stable thioether bond.

-

Triglycine Spacer (GGG): This peptide spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final bioconjugate. It also provides steric separation between the biomolecule and the payload.

-

p-Aminobenzyl Alcohol (Bal): This self-immolative spacer is crucial for the payload release mechanism. Following enzymatic or chemical cleavage of a trigger group attached to the amine of the p-aminobenzyl moiety, a cascade of electronic rearrangements leads to the release of the payload attached to the benzylic position.

-

N-Hydroxysuccinimide Ester (NHS): This activated ester is highly reactive towards primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.

Mechanism of Action in Bioconjugation

The bioconjugation process using the this compound typically proceeds in a sequential manner, leveraging the distinct reactivity of the maleimide and NHS ester groups.

Reaction with Primary Amines

The initial step in many protocols involves the reaction of the NHS ester with a primary amine on the payload molecule. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide and forming a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) where the primary amine is deprotonated and thus more nucleophilic.[1][2][3]

Reaction with Thiols

The maleimide group reacts with a free sulfhydryl group (thiol) on a biomolecule, such as a cysteine residue on an antibody. This reaction is a Michael addition, where the thiolate anion acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond.[4] This forms a stable thioether linkage. The optimal pH for this reaction is between 6.5 and 7.5, where the thiol is sufficiently deprotonated to be reactive, but side reactions with amines are minimized.[5]

Payload Release via Self-Immolation of the p-Aminobenzyl Alcohol Spacer

The p-aminobenzyl alcohol (Bal) component acts as a self-immolative spacer. In a typical ADC construct, the triglycine (GGG) portion of the linker is part of a larger peptide sequence that is recognized and cleaved by specific enzymes, such as cathepsin B, which are abundant in the lysosomal compartment of cancer cells. Once the peptide bond is cleaved, the free amine of the p-aminobenzyl group triggers a 1,6-elimination reaction. This electronic cascade results in the release of the payload molecule and the formation of aza-quinone methide.

Quantitative Data

Table 1: Quantitative Data for NHS Ester Reaction with Primary Amines

| Parameter | Value | Conditions | Reference |

| Optimal pH Range | 7.2 - 8.5 | Aqueous buffers | [2][3] |

| Half-life of Hydrolysis | 4-5 hours | pH 7.0, 0°C | [2][3] |

| Half-life of Hydrolysis | 10 minutes | pH 8.6, 4°C | [2][3] |

| Reaction Time | 0.5 - 4 hours | Room temperature or 4°C | [2][3] |

Table 2: Quantitative Data for Maleimide Reaction with Thiols

| Parameter | Value | Conditions | Reference |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffers | [5] |

| Reaction Rate | ~1000 times faster with thiols than amines | pH 7.0 | [4] |

| Stability | Stable thioether bond | Physiological conditions | [4] |

| Side Reaction | Reacts with amines | pH > 7.5 | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the this compound linker.

Protocol for Conjugation of a Payload to the this compound

This protocol describes the reaction of the NHS ester end of the linker with a primary amine-containing payload.

Materials:

-

This compound

-

Amine-containing payload

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

-

Preparation of Reagents:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.

-

Dissolve the amine-containing payload in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the dissolved this compound to the payload solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction (Optional):

-

To quench any unreacted NHS ester, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting maleimide-activated payload from excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

-

Protocol for Conjugation of the Maleimide-Activated Payload to an Antibody

This protocol details the reaction of the maleimide group of the linker-payload conjugate with the sulfhydryl groups of a reduced antibody.

Materials:

-

Maleimide-activated payload (from protocol 5.1)

-

Antibody in an appropriate buffer (e.g., PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5

-

Quenching solution: N-ethylmaleimide or cysteine

-

Purification column (e.g., SEC)

Procedure:

-

Antibody Reduction:

-

Dissolve the antibody in the reaction buffer.

-

Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

-

Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent by passing the solution through a desalting column equilibrated with the reaction buffer.

-

-

Conjugation Reaction:

-

Immediately add a 3 to 10-fold molar excess of the maleimide-activated payload to the reduced antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a 2-fold molar excess of N-ethylmaleimide or cysteine relative to the maleimide-activated payload to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

-

Purification and Characterization:

-

Purify the antibody-drug conjugate (ADC) using SEC to remove unreacted payload and other small molecules.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

-

Visualizations

Chemical Reaction Pathway

Caption: Overall reaction pathway of this compound in ADC formation and payload release.

Experimental Workflow

Caption: A typical experimental workflow for creating an ADC using the this compound.

Self-Immolative Release Mechanism

Caption: The self-immolative mechanism of the p-aminobenzyl alcohol (Bal) spacer.

Conclusion

The this compound is a highly versatile and powerful tool in the field of bioconjugation, offering a robust platform for the development of sophisticated biotherapeutics like ADCs. Its well-defined reactive ends allow for controlled and sequential conjugation, while the inclusion of a self-immolative spacer provides a reliable mechanism for payload release at the target site. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are paramount to harnessing the full potential of this advanced linker system. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement the this compound in their bioconjugation strategies.

References

- 1. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Mal-GGG-Bal-NHS Ester: Chemical Properties and Solubility for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-GGG-Bal-NHS ester is a heterobifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs), a revolutionary class of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, solubility characteristics, and a detailed protocol for its application in bioconjugation, empowering researchers to effectively utilize this linker in their drug development endeavors.

Chemical Properties

This compound is a complex molecule designed with distinct functional groups to facilitate the precise linkage of antibodies to cytotoxic payloads. The maleimide (B117702) group provides reactivity towards sulfhydryl groups, commonly found in cysteine residues of proteins, while the N-hydroxysuccinimide (NHS) ester enables covalent attachment to primary amines, such as those on lysine (B10760008) residues. The central Gly-Gly-Gly (GGG) peptide sequence and beta-alanine (B559535) (Bal) spacer enhance solubility and provide steric separation between the antibody and the drug.

A summary of its key chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1193111-65-7 | [1] |

| Molecular Formula | C21H26N6O10 | [1] |

| Molecular Weight | 522.47 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| Storage Conditions | 2-8°C (Refrigerator) | [1] |

Solubility

The solubility of this compound is a critical factor for its successful application in bioconjugation reactions, which are typically performed in aqueous buffers. Due to its chemical nature, this linker exhibits limited direct solubility in water. Therefore, a two-step dissolution process is generally required. The compound should first be dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being introduced to the aqueous reaction mixture.[4] It is crucial that the final concentration of the organic solvent in the reaction buffer remains low, typically below 10%, to prevent denaturation of the antibody.[4]

| Solvent | Solubility | Notes |

| Water | Limited | Requires initial dissolution in an organic solvent. |

| DMSO | Soluble | Recommended for preparing stock solutions.[4] |

| DMF | Soluble | An alternative to DMSO for stock solution preparation.[4] |

Experimental Protocols

The following is a generalized protocol for the conjugation of a payload to an antibody using this compound. This protocol is based on established methods for NHS ester chemistry and should be optimized for specific antibodies and payloads.

Materials

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography)

Procedure

-

Antibody Preparation:

-

If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

Linker Preparation:

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio of linker to antibody should be determined empirically but typically ranges from 5:1 to 20:1.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours. Protect from light if using a light-sensitive payload.

-

-

Quenching:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with any excess NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted linker and other small molecules from the antibody-drug conjugate by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and aggregation of the ADC using size-exclusion chromatography.

-

Confirm the retained binding affinity of the ADC to its target antigen via ELISA or surface plasmon resonance.

-

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general workflow for synthesizing an antibody-drug conjugate using this compound.

References

An In-depth Technical Guide to the Synthesis of Mal-GGG-Bal-NHS Ester Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Mal-GGG-Bal-NHS ester linkers, crucial components in the construction of Antibody-Drug Conjugates (ADCs). The following sections detail the multi-step chemical synthesis, including experimental protocols and data presentation, to facilitate a thorough understanding of the process for research and development purposes.

Overview of the Synthesis Pathway

The synthesis of the this compound linker is a multi-step process that involves the sequential assembly of its constituent parts: the maleimide (B117702) group (Mal), a triglycine (B1329560) peptide spacer (GGG), a β-alanine unit (Bal), and the N-hydroxysuccinimide (NHS) ester for antibody conjugation. The overall workflow can be conceptualized as the synthesis of key intermediates followed by their strategic coupling.

The logical flow of the synthesis is depicted below:

Detailed Experimental Protocols

This section provides detailed methodologies for the key stages of the this compound synthesis.

Synthesis of 3-Maleimidopropionic Acid

The synthesis of the maleimide-containing building block is the initial step.

Reaction Scheme:

Protocol:

-

A solution of maleic anhydride (5.00 g) in acetic acid (50 mL) is added dropwise to a solution of β-alanine (4.54 g) in acetic acid (50 mL).[1]

-

The mixture is stirred at room temperature for 3 hours.[1]

-

An additional 70 mL of acetic acid is added, and the reaction temperature is increased to 115°C. The mixture is stirred overnight.[1]

-

After cooling, the excess solvent is removed under reduced pressure.[1]

-

The resulting residue is washed with toluene (B28343) (3 x 30 mL).[1]

-

The product is purified by flash chromatography on a silica (B1680970) column using a dichloromethane/ethyl acetate (B1210297) (9:1) mobile phase to yield 3-maleimidopropionic acid as a white solid.[1]

| Parameter | Value | Reference |

| Maleic Anhydride | 5.00 g | [1] |

| β-Alanine | 4.54 g | [1] |

| Solvent | Acetic Acid | [1] |

| Reaction Temperature | 115°C | [1] |

| Reaction Time | Overnight | [1] |

| Purification | Flash Chromatography | [1] |

Synthesis of Triglycine (Gly-Gly-Gly)

The triglycine peptide spacer can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The following is a general representation of the solution-phase approach.

Protocol: Standard peptide coupling methods, such as those employing dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) as activating agents, are utilized for the stepwise coupling of protected glycine residues. This is a well-established procedure in peptide chemistry. High coupling and deprotection efficiency is crucial for achieving a good yield of the final peptide.[2] For a multi-step synthesis, even a 99% efficiency per step can lead to a significant decrease in the overall yield.[2]

Coupling of 3-Maleimidopropionic Acid with Triglycine to form Mal-GGG-OH

This step involves the formation of an amide bond between the maleimide building block and the peptide spacer.

Reaction Scheme:

Protocol:

-

Dissolve 3-maleimidopropionic acid and triglycine in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) to the reaction mixture. The use of additives like HOBt helps to suppress racemization and improve yield.[3]

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The dicyclohexylurea (DCU) byproduct, which is poorly soluble, can be removed by filtration.[4]

-

The crude product is purified by an appropriate method, such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | General Condition |

| Coupling Agents | DCC, HOBt/NHS |

| Solvent | DMF |

| Temperature | Room Temperature |

| Purification | Filtration, RP-HPLC |

Coupling of Mal-GGG-OH with β-Alanine to form Mal-GGG-Bal-OH

The β-alanine unit is introduced in this step, extending the linker.

Protocol: A similar peptide coupling protocol as described in section 2.3 is employed, using Mal-GGG-OH and a protected form of β-alanine (e.g., Boc-β-alanine) as the starting materials. Following the coupling reaction, the protecting group on the β-alanine is removed to yield Mal-GGG-Bal-OH.

Synthesis of this compound

The final step is the activation of the terminal carboxylic acid of the linker with N-hydroxysuccinimide to form the reactive NHS ester.

Reaction Scheme:

Protocol:

-

Dissolve Mal-GGG-Bal-OH and N-hydroxysuccinimide (NHS) in a suitable anhydrous solvent (e.g., DMF, dichloromethane).

-

Add a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The reaction is typically stirred at room temperature for several hours to overnight.[5] The progress can be monitored by TLC or LC-MS.

-

Upon completion, the urea (B33335) byproduct is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified. Purification can be challenging due to the reactivity of the NHS ester. Methods like crystallization or careful chromatography on silica gel can be employed. It is crucial to handle NHS esters in anhydrous conditions as they are susceptible to hydrolysis.[6]

| Parameter | General Condition |

| Activating Agents | DCC or EDC, NHS |

| Solvent | Anhydrous DMF or DCM |

| Temperature | Room Temperature |

| Reaction Time | Several hours to overnight |

| Purification | Filtration, Crystallization or Chromatography |

Quantitative Data Summary

Precise yields for each step of the this compound synthesis are highly dependent on the specific reaction conditions, scale, and purification methods employed. The following table provides representative data based on similar chemical transformations reported in the literature.

| Step | Reaction | Typical Yield (%) | Notes |

| 1 | 3-Maleimidopropionic Acid Synthesis | 70-90% | Yield is post-purification. |

| 2 | Triglycine Synthesis (SPPS) | Variable | Highly dependent on the efficiency of each coupling and deprotection cycle. |

| 3 | Mal-GGG-OH Synthesis | 60-80% | Dependent on the purity of starting materials and coupling efficiency. |

| 4 | Mal-GGG-Bal-OH Synthesis | 60-80% | Similar to the previous coupling step. |

| 5 | This compound Synthesis | 50-70% | Yields can be lower due to the reactivity and potential hydrolysis of the NHS ester during workup and purification. |

Note: The overall yield for such a multi-step synthesis will be the product of the yields of the individual steps and is often in the range of 15-30%.

Conclusion

The synthesis of this compound is a sequential process requiring careful execution of peptide coupling and activation reactions. Success hinges on the use of anhydrous conditions, efficient coupling reagents, and appropriate purification techniques at each stage. This guide provides a foundational understanding of the synthetic pathway and experimental considerations for researchers and professionals in the field of antibody-drug conjugate development.

References

- 1. 3-Maleimidopropionic acid | 7423-55-4 [chemicalbook.com]

- 2. almacgroup.com [almacgroup.com]

- 3. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 4. file.globalso.com [file.globalso.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Activation of carboxyl group with cyanate: peptide bond formation from dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the GGG Linker in Mal-GGG-Bal-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-GGG-Bal-NHS ester is a heterobifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, and overall efficacy[1][2][]. This technical guide provides an in-depth analysis of the this compound, with a particular focus on the functional contribution of its triglycine (B1329560) (GGG) component.

Core Components and Their Functionality

The this compound is comprised of three key functional regions: the maleimide (B117702) group (Mal), the N-hydroxysuccinimide (NHS) ester, and the GGG-Bal spacer.

-

Maleimide (Mal) Group: This moiety provides a reactive site for conjugation to sulfhydryl (-SH) groups, typically found in the cysteine residues of a partially reduced antibody or an engineered cysteine. The reaction proceeds via a Michael addition, forming a stable thioether bond.

-

NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (-NH2), such as those on the side chains of lysine (B10760008) residues within an antibody. This reaction results in the formation of a stable amide bond.

-

GGG-Bal Spacer: This component consists of a triglycine (GGG) sequence and a β-alanine (Bal) residue. The GGG motif acts as a flexible, hydrophilic spacer. Glycine (B1666218), being the smallest amino acid, imparts significant conformational flexibility to the linker[4]. This flexibility can be crucial for allowing the antibody and the payload to adopt optimal orientations, potentially enhancing antigen binding and the biological activity of the payload. The hydrophilic nature of the glycine residues can also contribute to the overall solubility and reduce aggregation of the ADC[][5]. The β-alanine component may serve as an additional spacer and potentially introduces a site susceptible to hydrolytic cleavage under acidic conditions, such as those found in endosomes and lysosomes, although specific enzymatic cleavage of a single β-alanine residue is less common than for dipeptide sequences[6].

The Pivotal Role of the GGG Linker

The triglycine sequence within the this compound is not merely a spacer; it imparts several advantageous properties to the resulting ADC:

-

Flexibility and Steric Hindrance Reduction: The rotational freedom of the glycine backbone allows the linker to act as a flexible tether. This can be critical in overcoming steric hindrance that might otherwise impede the interaction of the antibody with its target antigen or the payload with its intracellular target.

-

Enhanced Solubility: The incorporation of hydrophilic amino acids like glycine can help to counteract the hydrophobicity of many cytotoxic payloads. This improved solubility can reduce the propensity for ADC aggregation, a common challenge in manufacturing and formulation that can lead to immunogenicity and altered pharmacokinetic profiles[][5].

-

Proteolytic Stability: Glycine-rich sequences are often resistant to cleavage by common proteases, which contributes to the stability of the ADC in systemic circulation[4]. This stability is essential to prevent premature release of the cytotoxic payload before the ADC reaches its target, thereby minimizing off-target toxicity[2][7].

Quantitative Data Summary

While specific quantitative data for ADCs constructed using the this compound is not extensively available in peer-reviewed literature, the following table summarizes typical parameters and expected performance characteristics based on the properties of its components and similar linker technologies.

| Parameter | Typical Value / Expected Characteristic | Rationale / Reference |

| NHS Ester Reaction Kinetics | Reaction with primary amines is rapid (minutes to a few hours) at pH 7.2-8.5. | The NHS ester is a highly efficient acylating agent for primary amines under mild basic conditions.[] |

| Maleimide Reaction Kinetics | Forms a stable thioether bond with sulfhydryls at pH 6.5-7.5. | Michael addition of a thiol to a maleimide is a specific and efficient reaction in this pH range.[] |

| Linker Stability in Plasma | High. The amide and thioether bonds are stable, and the GGG sequence is resistant to proteolysis. | Glycine-rich linkers are known for their stability against proteolytic enzymes.[4] |

| Solubility | The GGG component is expected to enhance the hydrophilicity of the linker and the final ADC. | Glycine is a hydrophilic amino acid. Hydrophilic linkers can mitigate payload-induced aggregation.[][5] |

| Payload Release Mechanism | Primarily through lysosomal degradation of the antibody and potentially pH-sensitive hydrolysis of the β-alanine ester. | Non-cleavable linkers often rely on the degradation of the antibody in the lysosome to release the payload. The β-alanine ester may offer an additional pH-dependent release mechanism.[6][9] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis and characterization of an ADC using this compound.

Two-Step ADC Conjugation Protocol

This protocol involves the initial reaction of the payload with the linker, followed by conjugation to the antibody.

-

Activation of Payload with this compound:

-

Dissolve the cytotoxic payload (containing a primary amine) and a 1.1 molar equivalent of this compound in a suitable anhydrous organic solvent (e.g., DMSO or DMF).

-

Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

-

Upon completion, the maleimide-activated payload can be purified by reverse-phase HPLC.

-

-

Partial Reduction of Antibody:

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), in a controlled molar excess (typically 2-3 equivalents for an IgG1) to reduce the interchain disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-

Remove the excess TCEP using a desalting column equilibrated with PBS.

-

-

Conjugation of Activated Payload to Reduced Antibody:

-

Immediately add the purified maleimide-activated payload to the reduced antibody solution in a molar excess of 1.5-2.0 equivalents per free sulfhydryl group.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC should be buffer-exchanged into a suitable formulation buffer and sterile-filtered.

-

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and at the payload's characteristic wavelength).

-

Purity and Aggregation: Assess the purity and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).

-

In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based viability assay (e.g., MTT or CellTiter-Glo) on antigen-positive and antigen-negative cell lines.

-

Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

Visualizations

Logical Workflow for ADC Synthesis and Characterization

Caption: Workflow for ADC synthesis and characterization.

Generalized Signaling Pathway of ADC Action

Caption: Generalized mechanism of action for an ADC.

Conclusion

The this compound is a versatile and effective linker for the construction of ADCs. The triglycine component plays a crucial role in providing flexibility, enhancing solubility, and ensuring the stability of the conjugate. While specific performance data for ADCs utilizing this exact linker is limited in public literature, the well-understood chemistry of its reactive groups and the known benefits of flexible glycine-rich spacers suggest that it is a valuable tool in the development of novel antibody-drug conjugates. The provided experimental protocols offer a robust framework for the synthesis and characterization of ADCs using this linker, enabling researchers to further explore its potential in targeted cancer therapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Reactivity of Maleimide Groups in ADC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The maleimide (B117702) group is a cornerstone in the construction of antibody-drug conjugates (ADCs), prized for its high reactivity and specificity towards thiol groups found in cysteine residues of antibodies. This reactivity allows for the precise and efficient attachment of cytotoxic payloads. However, the stability of the resulting thiosuccinimide linkage is a critical factor that can significantly impact the efficacy and safety of an ADC. This technical guide provides an in-depth exploration of the core reactivity of the maleimide group, including the desired conjugation reaction and the competing degradation pathways.

Core Chemistry of Maleimide-Thiol Conjugation

The primary reaction utilized in maleimide-based ADC linker technology is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[1][2] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues.[2]

The reaction proceeds through the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond, leading to the formation of a stable thioether bond within a thiosuccinimide ring.

Competing Reactions and Instability Pathways

Despite the initial stability of the thiosuccinimide linkage, it is susceptible to two primary degradation pathways in a physiological environment: hydrolysis and the retro-Michael reaction. These competing reactions can lead to premature payload release, impacting the therapeutic index of the ADC.[1]

Hydrolysis (Ring-Opening)

The thiosuccinimide ring can undergo hydrolysis, leading to the formation of a ring-opened succinamic acid derivative.[1] This reaction is generally slower than the retro-Michael reaction for traditional N-alkylmaleimides but can be accelerated by certain structural features in the linker.[3] Importantly, the ring-opened product is stable and no longer susceptible to the retro-Michael reaction, effectively locking the payload onto the antibody.[1]

Retro-Michael Reaction

The retro-Michael reaction is the reversal of the initial Michael addition, leading to the dissociation of the thiosuccinimide adduct back into the maleimide and the thiol.[1] This deconjugation is a major cause of premature payload release in vivo. The liberated maleimide-payload can then react with other thiol-containing molecules in circulation, such as albumin, leading to off-target toxicity.[4]

Quantitative Data on Maleimide Reactivity and Stability

The rates of the Michael addition, hydrolysis, and retro-Michael reaction are influenced by factors such as the structure of the maleimide, the pKa of the thiol, pH, and temperature. The following tables summarize available quantitative data to facilitate comparison.

Table 1: Second-Order Rate Constants for Thiol-Maleimide Michael Addition

| Maleimide Derivative | Thiol Reactant | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| N-ethylmaleimide | Cysteine | 7.0 | 22 | ~1.6 x 10³ | [5] |

| N-ethylmaleimide | β-mercaptoethanol | 7.0 | 22 | ~0.7 x 10³ | [5] |

| N-aryl maleimide | Thiol | 7.4 | 22 | ~1300 | [5] |

| N-fluorophenyl maleimide | Thiol | 7.4 | 22 | ~4500 | [5] |

Table 2: Half-lives (t½) for Hydrolysis and Retro-Michael Reaction of Thiosuccinimide Adducts

| Maleimide Origin | Adduct | Condition | Half-life (t½) (hours) | Reaction | Reference(s) |

| N-alkyl maleimide | Thiosuccinimide | pH 7.4, 37°C | 27 | Hydrolysis | [3] |

| N-aryl maleimide | Thiosuccinimide | pH 7.4, 37°C | 1.5 | Hydrolysis | [3] |

| N-fluorophenyl maleimide | Thiosuccinimide | pH 7.4, 37°C | 0.7 | Hydrolysis | [3] |

| Maleimidocaproyl | ADC | N-acetyl cysteine buffer, pH 8, 37°C | ~140 | Deconjugation | [3] |

| Self-hydrolyzing maleimide | ADC | N-acetyl cysteine buffer, pH 8, 37°C | No measurable loss | Deconjugation | [3] |

| Maleamic methyl ester-based | ADC | in presence of NAC | >500 | Deconjugation | [6] |

| Conventional maleimide-based | ADC | in presence of NAC | ~150 | Deconjugation | [6] |

Experimental Protocols

Accurate assessment of maleimide reactivity and ADC stability is crucial for the development of safe and effective therapeutics. Below are detailed methodologies for key experiments.

Protocol for In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time using LC-MS.

Materials:

-

ADC of interest

-

Human, mouse, or rat plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

37°C incubator

-

Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column

Procedure:

-

ADC Incubation: Dilute the ADC into the desired plasma to a final concentration of 100 µg/mL. Incubate the samples at 37°C.

-

Time Points: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma/ADC mixture.

-

Immunoaffinity Capture: To each aliquot, add immunoaffinity capture beads and incubate for 1 hour at 4°C with gentle mixing to capture the ADC.

-

Washing: Pellet the beads and wash them three times with wash buffer to remove unbound plasma proteins.

-

Elution: Add elution buffer to the beads and incubate for 5-10 minutes to elute the ADC.

-

Neutralization: Immediately neutralize the eluted sample by adding neutralization buffer.

-

LC-MS Analysis:

-

Inject the purified ADC sample onto the LC-MS system.

-

Use a reverse-phase column and a gradient of acetonitrile (B52724) in water with 0.1% formic acid to separate the different ADC species.

-

Acquire mass spectra in the appropriate mass range to detect the intact antibody and different drug-loaded species.

-

-

Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each DAR species at each time point. Calculate the average DAR and monitor its decrease over time to assess stability.

Protocol for Monitoring Thiol-Maleimide Conjugation by HPLC

This protocol describes how to monitor the progress of a thiol-maleimide conjugation reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Thiol-containing molecule (e.g., antibody, peptide)

-

Maleimide-functionalized payload

-

Reaction buffer (e.g., PBS, pH 7.0-7.4, degassed)

-

Quenching solution (e.g., excess N-acetylcysteine)

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Reaction Setup: In a reaction vessel, combine the thiol-containing molecule and the maleimide-functionalized payload at the desired molar ratio in the reaction buffer.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

-

HPLC Analysis:

-

Inject the quenched sample onto the C18 column.

-

Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for protein and a wavelength specific to the payload if it has a chromophore).

-

-

Data Analysis: The unconjugated protein, unreacted maleimide-payload, and the final conjugate will have different retention times. By integrating the peak areas of the starting materials and the product over time, the reaction kinetics can be determined.

Intracellular Signaling Pathways of Common Payloads

Once the ADC is internalized by the target cancer cell and the payload is released from the linker, the cytotoxic agent can exert its cell-killing effects by interfering with critical cellular processes. Two common payloads delivered via maleimide linkers are monomethyl auristatin E (MMAE) and a derivative of maytansine (B1676224) (DM1).

Mechanism of Action of MMAE

MMAE is a potent antimitotic agent that disrupts microtubule dynamics.[] Upon release into the cytosol, MMAE binds to tubulin, inhibiting its polymerization into microtubules.[8] This disruption of the microtubule network is crucial as microtubules are essential for forming the mitotic spindle during cell division.[9] Consequently, cells treated with MMAE are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. kinampark.com [kinampark.com]

- 6. tandfonline.com [tandfonline.com]

- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

The Enduring Workhorse of Bioconjugation: A Technical Guide to NHS Esters in Protein and Peptide Labeling

For researchers, scientists, and drug development professionals, the precise and stable modification of proteins and peptides is a cornerstone of innovation. Among the arsenal (B13267) of chemical tools available, N-hydroxysuccinimide (NHS) esters stand out as a robust and versatile solution for labeling these biomolecules. This technical guide provides an in-depth exploration of the chemistry, applications, and practical considerations of using NHS esters for bioconjugation.

N-hydroxysuccinimide esters are highly reactive compounds that readily form stable amide bonds with primary amino groups, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues.[1] This reactivity, coupled with their relative stability in aqueous solutions compared to other activated esters, has made them a go-to reagent for attaching a wide variety of labels, including fluorescent dyes, biotin (B1667282), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

The Chemistry of Amine-Reactive Labeling

The fundamental reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[]

The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[] At a lower pH, primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, increases significantly, reducing the overall labeling efficiency.[1]

A crucial aspect of NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis. The rate of hydrolysis is influenced by both pH and temperature.

Quantitative Data for Optimal Labeling

To achieve reproducible and efficient labeling, it is essential to understand the stability and reactivity of NHS esters under various conditions. The following tables summarize key quantitative data to guide experimental design.

| Parameter | Condition | Half-life | Reference(s) |

| NHS Ester Hydrolysis | pH 7.0, 0°C | 4-5 hours | [1] |

| pH 8.6, 4°C | 10 minutes | [1] | |

| Neutral pH, Room Temperature | ~1-2 hours | [] |

Table 1. Half-life of NHS Esters Under Different Conditions.

| Protein Concentration | Labeling Efficiency (Dye to Protein) | Reference(s) |

| ~1 mg/mL | 20-30% | [3] |

| ~2.5 mg/mL | ~35% | [3] |

| >5 mg/mL | Higher efficiency | [3] |

Table 2. Typical Labeling Efficiencies at Different Protein Concentrations.

Visualizing the Process: From Reaction to Application

Understanding the underlying processes is key to successful bioconjugation. The following diagrams illustrate the core chemical reaction, a typical experimental workflow, and an example of a downstream application in studying signaling pathways.

Figure 1. The reaction of an NHS ester with a primary amine to form a stable amide bond.

Figure 2. A typical workflow for labeling a protein with an NHS ester.

Figure 3. Using an NHS ester-labeled ligand to study receptor binding and signaling.

Detailed Experimental Protocols

The following are detailed methodologies for common NHS ester labeling procedures.

Protocol 1: Fluorescent Labeling of an Antibody

This protocol provides a general guideline for labeling an antibody with a fluorescent dye using an NHS ester.

Materials:

-

Antibody of interest (in an amine-free buffer like PBS)

-

Fluorescent dye NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare the Antibody Solution:

-

Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer.[4]

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable buffer like PBS.

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to adjust the pH to 8.3-8.5.[3]

-

-

Prepare the NHS Ester Solution:

-

Allow the vial of the fluorescent dye NHS ester to warm to room temperature before opening to prevent moisture condensation.[5]

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6] This stock solution should be prepared fresh and not stored.[7]

-

-

Labeling Reaction:

-

Calculate the required volume of the NHS ester solution to achieve the desired molar excess (typically 10- to 50-fold) of the dye to the antibody.[8] The optimal ratio should be determined empirically.

-

Slowly add the NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

-

-

Quench the Reaction:

-

Purify the Labeled Antibody:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[11]

-

-

Characterize the Conjugate:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the maximum absorbance wavelength of the dye.[3]

-

Protocol 2: Biotinylation of a Protein

This protocol outlines the steps for labeling a protein with biotin using an NHS ester.

Materials:

-

Protein of interest (in an amine-free buffer)

-

Biotin-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M glycine, pH 8.0)

-

Dialysis cassette or desalting column for purification

Procedure:

-

Prepare the Protein Solution:

-

Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[4]

-

-

Prepare the Biotin-NHS Ester Solution:

-

Biotinylation Reaction:

-

Quench the Reaction:

-

Add the quenching solution to stop the reaction.

-

-

Purify the Biotinylated Protein:

-

Remove excess unreacted biotin by dialysis or using a desalting column.[4]

-

-

Determine Biotin Incorporation (Optional):

-

The extent of biotinylation can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12]

-

Applications in Drug Development

The ability to covalently attach molecules to proteins with high efficiency and stability makes NHS ester chemistry invaluable in drug development. A prime example is the synthesis of Antibody-Drug Conjugates (ADCs). In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The NHS ester facilitates the conjugation of the drug-linker to the antibody.

Figure 4. A simplified workflow for the synthesis of an ADC using NHS ester chemistry.

Conclusion

NHS esters remain a cornerstone of bioconjugation due to their reliability, versatility, and the stability of the resulting amide bonds. A thorough understanding of the underlying chemistry, including the critical role of pH and the competition between aminolysis and hydrolysis, is paramount for successful and reproducible protein and peptide labeling. By carefully controlling reaction conditions and following established protocols, researchers can effectively utilize NHS esters to generate a wide array of labeled biomolecules for diverse applications in research, diagnostics, and therapeutics.

References

- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. proteochem.com [proteochem.com]

- 5. apexbt.com [apexbt.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to Mal-GGG-Bal-NHS Ester in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Mal-GGG-Bal-NHS ester, a heterobifunctional linker designed for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This document details its chemical properties, mechanism of action, and applications, and provides representative experimental protocols and data relevant to its use.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the high specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules. The linker is a critical component of an ADC, covalently connecting the antibody to the payload. Its properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and tolerability. Linkers are broadly classified as cleavable or non-cleavable. Non-cleavable linkers, such as this compound, offer high plasma stability and rely on the complete lysosomal degradation of the antibody to release the cytotoxic payload, thereby minimizing off-target toxicity.[][2]

The this compound Linker

The this compound is a non-cleavable, heterobifunctional linker. Its name delineates its constituent chemical moieties:

-

Mal: A maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, typically from cysteine residues on an antibody, to form a stable thioether bond.[][4]

-

GGG: A triglycine (B1329560) peptide spacer that enhances hydrophilicity and provides spatial separation between the antibody and the payload.

-

Bal: A beta-alanine (B559535) residue that further extends the spacer.

-

NHS ester: An N-hydroxysuccinimide ester that reacts with primary amine groups, typically from lysine (B10760008) residues on a payload molecule, to form a stable amide bond.

This architecture allows for the directed conjugation of a thiol-containing antibody to an amine-containing payload.

Chemical Structure and Properties

-

Chemical Name: Maleimide-GGG-Bal-NHS ester (Maleimido-triglycyl-β-alanyl-N-hydroxysuccinimide ester)

-

CAS Number: 1193111-65-7[5]

-

Molecular Formula: C21H26N6O10[6]

-

Molecular Weight: 522.47 g/mol [6]

-

Key Features: Heterobifunctional, non-cleavable, hydrophilic spacer.

The following diagram illustrates the proposed chemical structure of the this compound linker.

Caption: Proposed structure of this compound linker.

Applications in Targeted Cancer Therapy

The this compound is designed for constructing ADCs that target tumor-associated antigens. The high stability of the non-cleavable linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing premature drug release and associated off-target toxicities.[][2]

Mechanism of Action

The mechanism of an ADC utilizing this linker follows a multi-step process:

-

Circulation & Targeting: The ADC circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.

-

Degradation and Payload Release: Inside the lysosome, the acidic environment and potent proteases completely degrade the antibody component of the ADC.[7][8]

-

Target Engagement: This degradation releases the payload, which is still attached to the linker and the amino acid residue from the conjugation site (e.g., cysteine). This charged metabolite then exerts its cytotoxic effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.[9]

Caption: Mechanism of action for a non-cleavable ADC.

Targeted Signaling Pathways

ADCs are frequently developed to target receptors that are overexpressed in cancer cells and drive oncogenic signaling. Two prominent examples are the HER2 and EGFR pathways.[10][11]

-

HER2 Pathway: Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase. Its overexpression, found in a significant percentage of breast and gastric cancers, leads to uncontrolled cell proliferation and survival.[12][13] ADCs targeting HER2 can deliver potent payloads directly to these aggressive cancer cells.

-

EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for normal cell growth but is often dysregulated in various cancers, including lung, colorectal, and head and neck cancers, promoting tumor growth and metastasis.[14][15]

Caption: Simplified HER2 signaling pathway.[16][17]

Quantitative Data Summary

While specific public data for ADCs using the this compound linker is limited, the following table presents representative data from ADCs employing similar non-cleavable, maleimide-based linker technologies. This illustrates the typical performance metrics evaluated.

| ADC Construct | Target Antigen | Payload | Avg. DAR | In Vitro IC50 (nM) | Cell Line | In Vivo Model | Tumor Growth Inhibition (%) |

| ADC-X (Representative) | HER2 | MMAF | 3.8 | 5.2 | SK-BR-3 (HER2+) | NCI-N87 Gastric Xenograft | 95% at 5 mg/kg |

| ADC-Y (Representative) | EGFR | DM1 | 3.5 | 10.8 | A431 (EGFR+) | A431 Skin Xenograft | 88% at 5 mg/kg |

| ADC-Z (Representative) | CD30 | MMAF | 4.0 | 0.8 | Karpas 299 (CD30+) | Karpas 299 Lymphoma Xenograft | >99% at 1 mg/kg |

Data is illustrative and compiled from studies on ADCs with non-cleavable maleimide-based linkers to represent typical values.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and characterization of an ADC using a maleimide-NHS ester linker.

ADC Conjugation Workflow

The overall process involves antibody preparation, payload-linker synthesis, conjugation, and purification.

Caption: General experimental workflow for ADC conjugation.[18][19]

Protocol 1: Antibody Reduction

This protocol generates reactive thiol groups on the antibody by reducing interchain disulfide bonds.[20]

-

Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4, containing 1 mM EDTA) to a concentration of 5-10 mg/mL.

-

Reducing Agent: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the same buffer. The molar equivalents of TCEP will determine the extent of reduction and the final Drug-to-Antibody Ratio (DAR).

-

Reduction: Add the calculated volume of TCEP solution to the antibody solution. A typical molar excess is 2-5 fold over the antibody.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Purification: Immediately remove excess TCEP using a desalting column (e.g., Sephadex G-25) or via buffer exchange with a centrifugal concentrator, exchanging into a conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).[21]

Protocol 2: Drug-Linker Conjugation

This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced antibody.[]

-

Drug-Linker Preparation: Dissolve the payload, previously conjugated to the this compound, in an organic co-solvent such as Dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation: Add the drug-linker solution to the chilled, reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody stability.

-

Incubation: Incubate the reaction for 1-2 hours at 4°C or room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding a thiol-containing reagent, such as N-acetylcysteine, in molar excess to cap any unreacted maleimide groups.

Protocol 3: ADC Characterization

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on hydrophobicity. Since the payload is typically hydrophobic, species with more drugs conjugated (higher DAR) will be more retained on the column.[23][24][25]

-

Column: Protein-Pak Hi Res HIC column (or equivalent).

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

-

Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

-

Detection: Monitor absorbance at 280 nm.

-

Calculation: The average DAR is calculated by summing the relative peak area of each species (DAR0, DAR2, DAR4, etc.) multiplied by its corresponding drug load, and dividing by the total peak area.[26][27]

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is the standard method to quantify ADC aggregates.[28][29][30]

-

Column: AdvanceBio SEC 300Å column (or equivalent).[31]

-

Mobile Phase: 150 mM sodium phosphate, pH 7.0. An organic modifier (e.g., 15% isopropanol) may be needed for hydrophobic ADCs to prevent secondary interactions with the column matrix.[32]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: Monitor absorbance at 280 nm.

-

Analysis: The percentage of high molecular weight species (aggregates) is determined by integrating the area of peaks eluting earlier than the main monomer peak.

Conclusion

The this compound represents a sophisticated linker technology for the development of next-generation ADCs. Its heterobifunctional nature allows for controlled conjugation, while its non-cleavable peptide spacer provides high systemic stability, a critical attribute for enhancing the therapeutic window. The methodologies outlined in this guide provide a framework for the successful synthesis, purification, and characterization of ADCs utilizing this class of linkers. As ADC research continues to advance, the precise engineering of each component, particularly the linker, will remain paramount in creating safer and more effective targeted cancer therapies.

References

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Maleimide-GGG-Bal-NHS ester;1193111-65-7-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 9. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 10. tandfonline.com [tandfonline.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. HER2 - Wikipedia [en.wikipedia.org]

- 18. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 19. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]

- 20. broadpharm.com [broadpharm.com]

- 21. benchchem.com [benchchem.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. waters.com [waters.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. agilent.com [agilent.com]

- 29. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 30. lcms.cz [lcms.cz]

- 31. agilent.com [agilent.com]

- 32. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Bridge: A Technical Guide to Linker Principles in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, meticulously designed to deliver potent cytotoxic agents directly to tumor cells.[1] This precision is achieved by combining the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload.[2] At the heart of this sophisticated architecture lies the linker, a chemical bridge that is a critical determinant of the ADC's overall efficacy, stability, and safety.[3][4] An ideal linker must maintain a delicate balance: it must be exceptionally stable in systemic circulation to prevent premature drug release and off-target toxicity, yet it must efficiently release its payload once inside the target cancer cell.[4][][] This guide delves into the core principles of ADC linker technology, providing an in-depth overview of their classification, function, and the experimental methodologies used for their evaluation.

The Central Role and Classification of ADC Linkers

The linker's design directly influences the ADC's stability, pharmacokinetics, and mechanism of action.[7][8] It is not merely a connector but a functional component that dictates where and when the potent payload is unleashed.[][] Based on their release mechanism, linkers are broadly categorized into two major types: cleavable and non-cleavable.[10][11][12]

Cleavable linkers are engineered to break and release their payload in response to specific conditions prevalent within the tumor microenvironment or inside cancer cells.[][13] This strategy offers precise control over drug activation.[2] There are three primary mechanisms for cleavable linkers:

-

Enzyme-Cleavable Linkers: These are currently the most successful class of cleavable linkers and are designed to be substrates for enzymes that are highly concentrated in the lysosomes of tumor cells, such as cathepsin B.[14][15] Peptide-based linkers, most notably the valine-citrulline (Val-Cit) dipeptide, are remarkably stable in circulation but are efficiently cleaved by lysosomal proteases following ADC internalization.[14][16]

-

pH-Sensitive (Acid-Cleavable) Linkers: These linkers leverage the pH difference between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[14] They typically incorporate acid-labile functional groups, like hydrazone bonds, which are stable at neutral pH but hydrolyze in acidic environments to release the payload.[14][17] However, their relative instability can sometimes lead to premature drug release.[17]

-

Redox-Sensitive (Disulfide) Linkers: This strategy exploits the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), inside a cell compared to the plasma (up to 1000-fold higher).[14][18] Linkers containing a disulfide bond are stable in the bloodstream but are readily reduced intracellularly, triggering payload release.[][16]

In contrast to their cleavable counterparts, non-cleavable linkers form a highly stable bond, such as a thioether bond, that is not designed to be broken.[10][16] ADCs employing this strategy rely on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[11][14] This process liberates the payload, which remains attached to the linker and the single amino acid (e.g., cysteine) to which it was conjugated.[14] This approach generally leads to greater plasma stability, a longer half-life, and a reduced risk of off-target toxicity, potentially offering a wider therapeutic window.[11][18]

Table 1: Comparison of Major ADC Linker Types

| Linker Type | Sub-Type | Cleavage Mechanism | Key Characteristics | Example |

|---|---|---|---|---|

| Cleavable | Enzyme-Sensitive | Cleavage by lysosomal proteases (e.g., Cathepsin B).[14] | High plasma stability, efficient intracellular release.[14] | Valine-Citrulline (vc)[13][14] |

| pH-Sensitive | Hydrolysis in acidic environments (endosomes/lysosomes).[14] | Exploits pH gradient; can have stability issues.[14][17] | Hydrazone[14] | |

| Redox-Sensitive | Reduction by high intracellular glutathione (GSH) levels.[14] | Exploits differential redox potential.[18] | Disulfide Bonds[14][16] | |

| Non-Cleavable | Thioether | Complete proteolytic degradation of the antibody in the lysosome.[11][14] | High plasma stability, lower off-target toxicity, weak bystander effect.[11][14] | SMCC in T-DM1[10][14] |

Core Principles of Linker Function and Design

The development of a successful ADC hinges on optimizing the linker to balance stability and payload release efficiency.[7][19] Key parameters that can be adjusted include the conjugation site, linker length, and the introduction of steric hindrance to modulate stability.[7][8]

The "bystander effect" occurs when the released payload exits the target cancer cell and kills adjacent, often antigen-negative, tumor cells.[20] This is a crucial mechanism for treating heterogeneous tumors.[2] The ability to induce a bystander effect is heavily influenced by the linker. Cleavable linkers are more prone to inducing this effect because the released payload is often a small, membrane-permeable molecule. In contrast, the payload-linker-amino acid complex released from non-cleavable linkers is typically charged and cannot efficiently cross cell membranes, resulting in a weak or non-existent bystander effect.[14][15]

The selection of a linker strategy is a critical decision in ADC design, influenced by the target antigen, the tumor biology, and the payload's characteristics.

Caption: Decision workflow for selecting between cleavable and non-cleavable linkers.

Experimental Protocols for Linker Evaluation

Rigorous experimental evaluation is essential to characterize the performance and stability of an ADC linker.

This assay is critical for determining the stability of the ADC and the rate of premature payload release in plasma.[21][22]

-

Objective: To quantify the amount of intact ADC and released payload over time when incubated in plasma.[22]

-

Methodology:

-